molecular formula C8H11NO4 B2820749 2-[(3R,4S)-3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl]acetic acid CAS No. 2260917-96-0

2-[(3R,4S)-3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl]acetic acid

Cat. No.: B2820749
CAS No.: 2260917-96-0
M. Wt: 185.179
InChI Key: HKLUUCPPHRXGEY-SYDPRGILSA-N
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Description

2-[(3R,4S)-3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl]acetic acid is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by its unique stereochemistry and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3R,4S)-3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl]acetic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the acetic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a diketone can lead to the formation of the pyrrolidine ring, which can then be functionalized to introduce the acetic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3R,4S)-3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to

Properties

IUPAC Name

2-[(3R,4S)-3,4-dimethyl-2,5-dioxopyrrolidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-4-5(2)8(13)9(7(4)12)3-6(10)11/h4-5H,3H2,1-2H3,(H,10,11)/t4-,5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLUUCPPHRXGEY-SYDPRGILSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)N(C1=O)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)N(C1=O)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260917-96-0
Record name rac-2-[(3R,4S)-3,4-dimethyl-2,5-dioxopyrrolidin-1-yl]acetic acid
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